Chemical structure and properties of 1-benzyl-3-bromo-1H-pyrrole-2,5-dione
Chemical structure and properties of 1-benzyl-3-bromo-1H-pyrrole-2,5-dione
This technical guide provides an in-depth analysis of 1-benzyl-3-bromo-1H-pyrrole-2,5-dione (also known as N-benzyl-3-bromomaleimide), a critical reagent in the field of "Next-Generation Maleimides" (NGMs).[1]
Next-Generation Reagents for Reversible Cysteine Modification[1][2][3]
Executive Summary
1-benzyl-3-bromo-1H-pyrrole-2,5-dione represents a significant evolution in bioconjugation chemistry.[1] Unlike classical maleimides, which form irreversible thiosuccinimide linkages, this brominated derivative enables reversible cysteine modification via an addition-elimination mechanism.[1] This unique reactivity profile makes it an indispensable tool for temporary protein tagging, fluorescence quenching studies, and the development of responsive antibody-drug conjugates (ADCs).
Chemical Identity & Physiochemical Properties[1][5][6][7]
This compound features a maleimide core substituted with a benzyl group at the nitrogen (N-1) and a bromine atom at the C-3 position. The bromine atom is the functional pivot, serving as a leaving group that alters the standard Michael addition pathway.[1]
| Property | Data |
| IUPAC Name | 1-benzyl-3-bromo-1H-pyrrole-2,5-dione |
| Common Synonyms | N-benzyl-3-bromomaleimide; 3-bromo-N-benzylmaleimide |
| CAS Registry Number | 112749-49-2 |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, Chloroform; Low solubility in water |
| Reactivity Class | Electrophile (Michael Acceptor / S_N2' like) |
Structural Insight: The electron-withdrawing nature of the bromine atom, combined with the carbonyl groups, makes the C-3 and C-4 positions highly electrophilic. The N-benzyl group provides lipophilicity and a UV chromophore, aiding in detection during purification.[1]
Synthesis & Production Protocols
The synthesis of 3-bromomaleimides typically follows a Bromination-Elimination strategy starting from the parent maleimide, or a direct Condensation using bromomaleic anhydride.[1] The protocol below details the Bromination-Elimination route, which is often preferred for its operational simplicity and high yields.
Protocol: Synthesis via Bromination-Elimination
Reagents:
-
N-benzylmaleimide (Starting Material)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Bromination (Addition):
-
Dissolve N-benzylmaleimide (1.0 eq) in CHCl₃.
-
Add Br₂ (1.05 eq) dropwise at room temperature.[1]
-
Reflux the mixture for 2–3 hours. The solution will initially be red/brown and fade as Br₂ is consumed.[1]
-
Mechanism:[1] Br₂ adds across the double bond to form N-benzyl-2,3-dibromosuccinimide .[1]
-
Workup: Evaporate solvent to obtain the crude dibromosuccinimide intermediate.[1]
-
-
Elimination (Restoration of Unsaturation):
-
Purification:
Synthesis Workflow Diagram
[1][10]
Reactivity Profile: The "Next-Gen" Mechanism
The defining feature of 1-benzyl-3-bromo-1H-pyrrole-2,5-dione is its reaction with thiols (e.g., Cysteine).[1]
-
Classical Maleimides: React via Michael addition to form a Thiosuccinimide .[1] This bond is saturated and generally stable, though it can undergo slow hydrolysis or retro-Michael exchange.[1]
-
Bromomaleimides (This Compound): React via an Addition-Elimination sequence.[1]
Mechanism of Action
-
Conjugate Addition: The thiolate nucleophile (Protein-S⁻) attacks the C-3 position (bearing the bromine) or C-4.[1]
-
Elimination: The intermediate eliminates HBr (driven by the restoration of the conjugated system).[1]
-
Product: A Thiomaleimide (specifically S-substituted maleimide).[1]
Critical Advantage: The resulting thiomaleimide retains the double bond.[1] This unsaturation preserves the electrophilic character of the ring, allowing for:
-
Reversibility: The bond can be cleaved by adding an excess of a stronger nucleophile (e.g., DTT, TCEP, or a phosphine).
-
Fluorescence Switching: The bromine atom is a heavy-atom quencher.[1] Upon substitution with a thiol, the quenching effect is removed, potentially "turning on" fluorescence if a fluorophore is attached nearby.[4]
Bioconjugation Pathway Diagram
[1]
Applications in Drug Development & Chemical Biology[1]
1. Reversible Cysteine Tagging
Researchers use this compound to temporarily "protect" or tag cysteine residues.[1] Because the reaction is reversible, the tag can be removed later in a synthetic sequence or after intracellular delivery (triggered by high intracellular glutathione levels).
2. Fluorescence Quenching Studies
The bromine atom in the scaffold acts as a heavy-atom quencher.[1] When a fluorophore is conjugated to the N-benzyl group (or if the benzyl group itself is the fluorophore of interest), the fluorescence is quenched. Upon reaction with a protein thiol, the bromine is displaced, and the fluorescence is restored. This "turn-on" mechanism is used for sensing thiol concentrations.[1][4]
3. Disulfide Bridging (Stapling)
While dibromomaleimides are the standard for bridging two cysteines (stapling), monobromomaleimides like 1-benzyl-3-bromo-1H-pyrrole-2,5-dione are used to modify single cysteines with high specificity, avoiding the cross-linking often seen with bifunctional reagents.[1]
Safety & Handling
-
Hazards: Like all maleimides, this compound is a potent skin and eye irritant .[1] It is a strong alkylating agent and should be treated as a potential sensitizer.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (anhydride hydrolysis risk if precursor, though the imide is relatively stable).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.
References
-
Tedaldi, L. M., Smith, M. E., Lucas, R. I., & Caddick, S. (2009). Pentylpyridinium: A Novel Leaving Group for the Synthesis of Maleimide-Based Bioconjugates. Chemical Communications . Link (Foundational work on leaving groups on maleimides).[1]
-
Smith, M. E., Schumacher, F. F., et al. (2010).[1] Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society .[1] Link (Definitive paper on bromomaleimide mechanism).[1]
-
Jones, M. W., et al. (2011).[1] Reversible Protein Modification with Bromomaleimides. Chemical Science . Link (Detailed reversibility protocols).
-
PubChem Compound Summary. 1-benzyl-3-bromo-1H-pyrrole-2,5-dione. National Center for Biotechnology Information .[1] Link
Sources
- 1. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
